1,2-二棕榈酰-sn-甘油-3-磷酸胆碱

描述

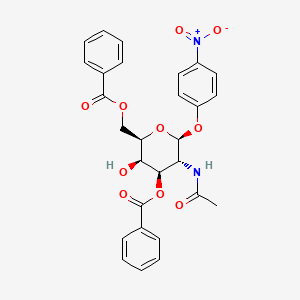

1,2-dilauroyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 24:0 in which the acyl groups at positions 1 and 2 are specified as lauroyl (dodecanoyl). It has a role as a LRH-1 agonist. It is a phosphatidylcholine 24:0 and a dodecanoate ester. It is a conjugate base of a 1,2-dilauroyl-sn-glycero-3-phosphocholine(1+).

科学研究应用

光合作用中的作用

DLPC 在蓝细菌和高等植物的类囊体膜中高度普遍,在光合作用中起着重要作用 {svg_1}。它参与将光能转化为化学能的过程,这是地球生命的基本过程。

生物活性鞘磷脂信号传导

DLPC 可能在生物活性鞘磷脂信号传导中也发挥作用 {svg_2}。鞘磷脂是一类脂类,被认为是参与调节各种细胞过程(包括细胞生长、分化和凋亡)的有效生物活性分子。

模型膜的计算机模拟研究

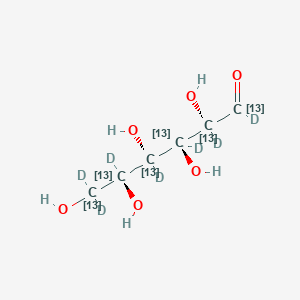

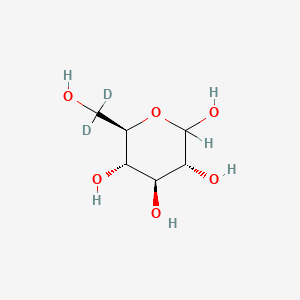

磷脂酰甘油,如 DLPC,用于模型膜的计算机模拟研究 {svg_3}。这些研究帮助研究人员了解生物膜的特性和行为,有助于开发新的药物和疗法。

胶束和脂质体的生成

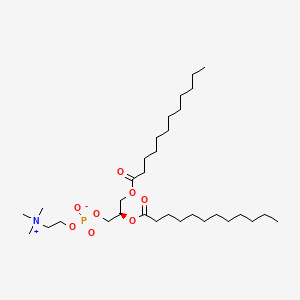

DLPC 通常用于生成胶束、脂质体和其他类型的人工膜 {svg_4}。这些结构广泛用于药物递送系统,可以实现治疗剂的靶向和控制释放。

蛋白质脂质体的重建

DLPC 已用于蛋白质脂质体的重建 {svg_5}。蛋白质脂质体是包含蛋白质的脂质囊泡,它们通常用于研究膜蛋白以及疫苗的开发。

脂质基纳米粒子药物递送

DLPC 已用于脂质基纳米粒子药物递送研究 {svg_6}。这些研究表明,DLPC 的分散体表现出亚稳态,这使得可以操纵延迟成核,为设计治疗有效载荷的药物递送新模式提供了新的途径。

作用机制

Target of Action

DLPC, also known as 1,2-Dilauroyl-sn-glycero-3-phosphocholine, is a phospholipid . It is known to be an agonist ligand for the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism .

Mode of Action

DLPC interacts with its primary target, LRH-1, by binding to it . This binding action activates LRH-1, which in turn influences the transcription of genes involved in lipid and glucose metabolism .

Biochemical Pathways

The activation of LRH-1 by DLPC impacts several biochemical pathways. Primarily, it affects the pathways involved in lipid and glucose metabolism . The downstream effects of this interaction include the regulation of lipid homeostasis and glucose levels in the body .

Pharmacokinetics

As a phospholipid, dlpc is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . These structures can enhance the bioavailability of DLPC by facilitating its delivery to target cells .

Result of Action

The activation of LRH-1 by DLPC leads to changes at the molecular and cellular levels. These changes primarily involve the regulation of lipid and glucose metabolism . By influencing these metabolic processes, DLPC can potentially impact conditions such as obesity and type 2 diabetes .

Action Environment

The action, efficacy, and stability of DLPC can be influenced by various environmental factors. For instance, the presence of other lipids can impact the formation of micelles or liposomes, which are crucial for DLPC’s delivery to target cells . Additionally, factors such as temperature and pH could potentially affect the stability and activity of DLPC .

安全和危害

未来方向

属性

IUPAC Name |

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904060 | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18194-25-7 | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of DLPC?

A1: The molecular formula of DLPC is C29H58NO8P, and its molecular weight is 575.7 g/mol.

Q2: How does DLPC behave at different temperatures?

A2: DLPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of -1°C. [] This means that at room temperature, DLPC bilayers exist in a fluid, liquid crystalline state. [, ]

Q3: Does the presence of other lipids impact the phase behavior of DLPC?

A3: Yes, the mixing behavior of DLPC with other lipids is influenced by various factors, including chain length and saturation. For instance, in mixtures with 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), the presence of DLPC promotes demixing in the fluid bilayer state. []

Q4: How does DLPC interact with surfaces?

A5: The interaction of DLPC with surfaces is influenced by factors like lipid phase and the presence of other molecules. In the absence of trehalose, DLPC liposomes largely evade adsorption to polystyrene and show high intravesicular solute retention during drying and rehydration. [, ]

Q5: Why is DLPC used in model membrane systems?

A6: DLPC is often used in model membrane systems due to its ability to form fluid bilayers at room temperature, mimicking the physiological conditions of cell membranes. [] It is particularly useful for studying membrane properties and interactions with other molecules like peptides and nanoparticles. [, , , , , , ]

Q6: How does DLPC contribute to membrane fluidity?

A7: The short lauroyl (C12:0) chains of DLPC contribute to its low gel-to-liquid crystalline phase transition temperature, resulting in a more fluid membrane compared to phospholipids with longer acyl chains. [, , , , , , , , ]

Q7: Can DLPC be used to create patterned model membranes?

A8: Yes, DLPC can be used in combination with gel-phase lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) to create patterned model membranes using techniques like two-component membrane lithography. The limited mobility of gel-phase lipids allows for the creation of stable microdomains within a fluid DLPC matrix. []

Q8: How does DLPC impact the interaction of proteins with model membranes?

A9: The presence of DLPC can influence how proteins interact with model membranes. For example, the antimicrobial peptide melittin induces the formation of kinetic defects in DLPC bilayers, impacting membrane permeability. [] The rate of defect development is faster in DLPC bilayers compared to those formed with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). []

Q9: Can DLPC be used to study the behavior of membrane proteins?

A10: Yes, DLPC is utilized in biophysical studies to understand the behavior of membrane proteins. For example, it has been used to investigate the membrane-thickness-dependent gating of the mechanosensitive channel MscL using all-atom molecular dynamics simulations. []

Q10: How do nanoparticles interact with DLPC bilayers?

A11: The interaction of nanoparticles with DLPC bilayers is influenced by factors such as nanoparticle charge and the presence of other molecules like cholesterol. For instance, cationic nanoparticles have been shown to stabilize zwitterionic DLPC liposomes more effectively than anionic nanoparticles. []

Q11: Can DLPC be used to modify nanoparticles for biomedical applications?

A12: Yes, DLPC can modify nanoparticles for improved biocompatibility and targeted delivery. For example, DLPC-modified bismuth nanoparticles have shown promise as a theranostic agent for photoacoustic/CT imaging-guided photothermal therapy. []

Q12: What analytical techniques are used to study DLPC-containing systems?

A12: A wide range of analytical techniques are employed to investigate DLPC-containing systems, including:

- Microscopy: Atomic force microscopy (AFM), Brewster angle microscopy (BAM), confocal microscopy, cryo-electron transmission microscopy (cryo-TEM), fluorescence microscopy, and transmission electron microscopy (TEM) are used to visualize and characterize DLPC structures like vesicles, bilayers, and their interactions with other molecules. [, , , , , , , , ]

- Spectroscopy: Techniques like fluorescence correlation spectroscopy (FCS), fluorescence spectroscopy, infrared reflection-absorption spectroscopy (IRRAS), sum frequency generation (SFG) microscopy, and time-resolved fluorescence emission are utilized to study DLPC bilayer properties, dynamics, and interactions. [, , , , , , , , ]

- Scattering techniques: Small-angle neutron scattering (SANS) and solution X-ray scattering (SAXS) provide insights into the nanoscale structure and interactions in DLPC-containing systems. [, ]

- Calorimetry: Differential scanning calorimetry (DSC) is used to study the thermal behavior and phase transitions of DLPC systems. [, ]

- Electrochemical techniques: Electrophoretic mobility and zeta potential measurements are employed to characterize the surface charge of DLPC vesicles and their interactions with other molecules. []

- Molecular Modeling: Molecular dynamics (MD) simulations provide insights into the dynamic behavior and interactions within DLPC bilayers. [, , ]

Q13: What are potential future research directions for DLPC?

A13: Future research on DLPC can focus on:

- Elucidating the mechanisms of lipid transfer between DLPC microbubbles and cells for enhanced sonoporation. []

- Developing novel drug delivery systems utilizing DLPC-modified nanoparticles for targeted therapy. []

- Further exploring the use of DLPC in complex model membrane systems to study membrane protein interactions and dynamics. [, ]

- Investigating the impact of DLPC on the activity and stability of membrane-associated enzymes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)